![molecular formula C22H27N5O2 B2418500 N,N-diisopropyl-2-(4-cyclopropyl-7-oxo-1-phényl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acétamide CAS No. 1105225-60-2](/img/structure/B2418500.png)
N,N-diisopropyl-2-(4-cyclopropyl-7-oxo-1-phényl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a chemical entity with unique structural attributes that have attracted interest in various fields of scientific research. Its diverse applications range from chemistry and biology to potential therapeutic uses in medicine.
Applications De Recherche Scientifique
Chemistry: : In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its stable structure and reactive functional groups make it a valuable building block in organic synthesis.
Biology: : In biological research, this compound has been studied for its interaction with various enzymes and receptors. Its unique structure allows for specific binding and inhibition of certain biological targets, making it a useful tool in enzymology and molecular biology studies.
Medicine: : Potential therapeutic applications of this compound include its use as a lead compound in drug development
Industry: : In an industrial context, this compound can be used in the development of new materials or as a precursor in the synthesis of specialized chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been known to interact with various biological targets, including kinases .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, particularly those involving kinases .
Result of Action
Similar compounds have been known to exert their effects by inhibiting the function of their targets, leading to downstream effects such as cell cycle arrest or apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process. Starting from easily available precursors, cyclopropylamine reacts with phenyl hydrazine to form the initial structure, which is then subjected to cyclization and functional group modifications to achieve the final product. The reaction conditions often involve the use of strong acids or bases, temperature control, and sometimes the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods: : In an industrial setting, the production of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide involves scaled-up versions of laboratory synthesis methods. This often includes batch processing techniques, stringent quality control measures, and the use of automated systems to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound is known to undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. Its functional groups provide multiple reactive sites, allowing it to participate in a range of chemical transformations.
Common Reagents and Conditions: : Oxidation reactions typically involve reagents like potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions might use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions could involve halogenating agents or nucleophiles depending on the desired product.
Major Products Formed: : The major products formed from these reactions depend on the specific reactants and conditions employed. For instance, oxidation may yield carboxylated derivatives while reduction might lead to alcohol or amine derivatives. Substitution reactions can introduce various substituents on the aromatic or pyrazolo[3,4-d]pyridazin scaffold, creating a multitude of potential derivatives.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide include other pyrazolo[3,4-d]pyridazin derivatives. its unique cyclopropyl and phenyl substituents distinguish it from others, often resulting in different biological activities and chemical reactivities. The specific nature of its functional groups allows for distinct interactions with biological targets compared to other similar compounds such as 2-phenylpyrazolo[3,4-d]pyridazine or 2-(4-chlorophenyl)-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl acetate.
This compound’s structural uniqueness and versatile reactivity make it an invaluable asset across various fields of research and application.
Propriétés
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-14(2)26(15(3)4)19(28)13-25-22(29)21-18(20(24-25)16-10-11-16)12-23-27(21)17-8-6-5-7-9-17/h5-9,12,14-16H,10-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLHWGCBMPVQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
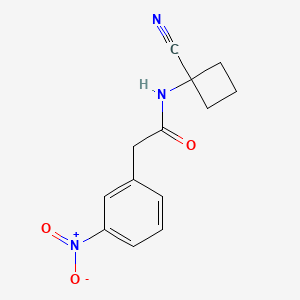

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2418421.png)
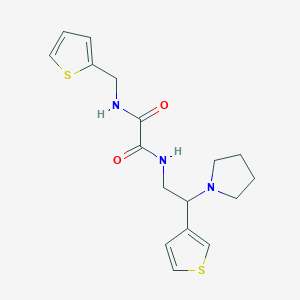

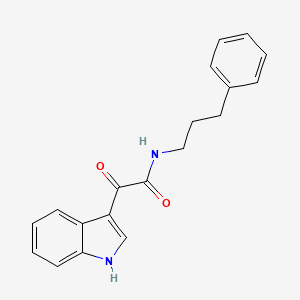
![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)
![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)
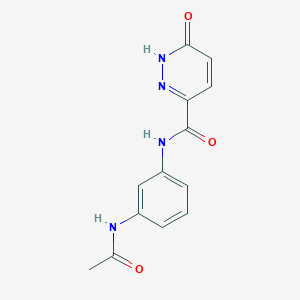
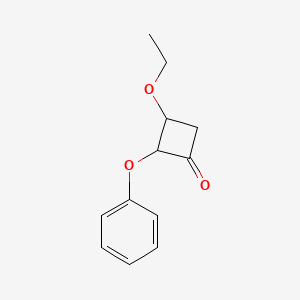

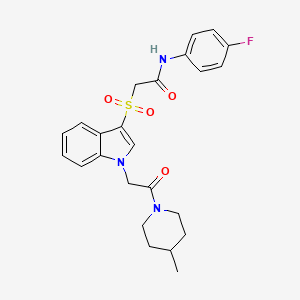
![3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2418439.png)
![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)
